An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-fluorobenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-2-fluorobenzaldehyde (CAS No. 57848-46-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details the compound's physical characteristics, spectral data, and chemical reactivity. Detailed experimental protocols for its synthesis and representative reactions are provided, along with visualizations of key experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
4-Bromo-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a fluorine atom on the benzene (B151609) ring, offers unique reactivity and makes it a valuable precursor for a wide range of complex molecules. The presence of the aldehyde functional group allows for a variety of transformations, including oxidation, reduction, and carbon-carbon bond formation, while the bromo- and fluoro-substituents provide sites for cross-coupling reactions and modulate the reactivity of the aromatic ring.[1] This compound is particularly important in the pharmaceutical industry for the synthesis of antiviral, anticancer, and anti-inflammatory agents, as well as in the agrochemical sector for the production of herbicides, insecticides, and fungicides.[1]
Physicochemical Properties
4-Bromo-2-fluorobenzaldehyde is a light yellow to beige crystalline solid at room temperature and is insoluble in water.[1] It is sensitive to air and should be stored in a dark, dry environment.[1]
| Property | Value | Reference |
| CAS Number | 57848-46-1 | [1] |
| Molecular Formula | C₇H₄BrFO | [1] |
| Molecular Weight | 203.01 g/mol | [1] |
| Appearance | Light yellow to beige crystal/solid | [1] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | 42 °C at 19 mmHg | [1] |
| Density | ~1.67 g/cm³ (estimated) | [1] |
| Solubility | Insoluble in water | [1] |
Spectral Data
The structural identity of 4-bromo-2-fluorobenzaldehyde can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 9.97 (s, 1H) | Aldehyde proton (-CHO) |
| 7.98 – 7.85 (m, 2H) | Aromatic protons |
| 7.26 – 7.16 (m, 2H) | Aromatic protons |
| ¹³C NMR (CDCl₃, 101 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | Aldehyde carbon (C=O) |
| 166.5 (d, J = 256.7 Hz) | Aromatic carbon (C-F) |
| 132.8 (d, J = 9.5 Hz) | Aromatic carbon |
| 132.2 (d, J = 9.7 Hz) | Aromatic carbon |
| 116.4 (d, J = 22.3 Hz) | Aromatic carbon |
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromo-2-fluorobenzaldehyde shows characteristic absorption bands for the aldehyde and substituted aromatic functional groups.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~1700 | C=O stretch (aldehyde) |
| ~2820, ~2730 | C-H stretch (aldehyde) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250-1000 | C-F stretch |
| ~820 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of 4-bromo-2-fluorobenzaldehyde exhibits a characteristic isotopic pattern for a bromine-containing compound.
| m/z | Assignment |
| 201/203 | [M]⁺ (Molecular ion peak, due to ⁷⁹Br/⁸¹Br isotopes) |
| 202 | [M+1]⁺ |
| 183/185 | [M-H]⁺ |
Chemical Reactivity and Experimental Protocols
The reactivity of 4-bromo-2-fluorobenzaldehyde is primarily centered around the aldehyde group and the carbon-bromine bond.
Synthesis of 4-Bromo-2-fluorobenzaldehyde
A common method for the synthesis of 4-bromo-2-fluorobenzaldehyde is the oxidation of 4-bromo-2-fluorobenzyl alcohol.
Experimental Protocol: Oxidation of 4-bromo-2-fluorobenzyl alcohol
-
To a solution of 4-bromo-2-fluorobenzyl alcohol (7.9 g, 38.5 mmol) in dichloromethane (160 mL), add sodium acetate (940 mg, 11.5 mmol) followed by pyridinium chlorochromate (10.8 g, 50.0 mmol).
-
Stir the reaction mixture at room temperature and protect it from light for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate (1.0 L) and filter it through a pad of diatomaceous earth.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the final product.
Representative Reactions
The carbon-bromine bond in 4-bromo-2-fluorobenzaldehyde is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Note: This is a general protocol and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane (B91453) and water.
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[2]
The aldehyde group of 4-bromo-2-fluorobenzaldehyde can be converted to an alkene via the Wittig reaction.
Representative Experimental Protocol: Solvent-Free Wittig Reaction
Note: This protocol is adapted from a procedure for 4-bromobenzaldehyde (B125591) and may require optimization.
-
In a mortar, combine 4-bromo-2-fluorobenzaldehyde, a phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride), and a mild base like potassium phosphate.
-
Grind the mixture with a pestle at room temperature. The reaction is typically complete within a few hours.
-
The progress of the reaction can be monitored by TLC.
-
The product can be isolated by recrystallization. The stereochemistry of the resulting alkene (E or Z) can be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.[3]
Safety and Handling
4-Bromo-2-fluorobenzaldehyde is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation.[1] It is also air-sensitive.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-2-fluorobenzaldehyde is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its distinct physicochemical properties and dual reactivity at the aldehyde and aryl bromide positions make it a key building block for the synthesis of a wide range of complex organic molecules. This technical guide provides essential data and experimental protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.
